2-Ethynyl-5-phenylthiophene
CAS No.: 1665-35-6
Cat. No.: VC21200780
Molecular Formula: C12H8S
Molecular Weight: 184.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1665-35-6 |
|---|---|
| Molecular Formula | C12H8S |
| Molecular Weight | 184.26 g/mol |
| IUPAC Name | 2-ethynyl-5-phenylthiophene |
| Standard InChI | InChI=1S/C12H8S/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h1,3-9H |
| Standard InChI Key | GZPBZFFHJJDHEE-UHFFFAOYSA-N |
| SMILES | C#CC1=CC=C(S1)C2=CC=CC=C2 |
| Canonical SMILES | C#CC1=CC=C(S1)C2=CC=CC=C2 |
Introduction
2-Ethynyl-5-phenylthiophene is a synthetic organic compound with the CAS number 1665-35-6. It is characterized by its linear formula C12H8S and is often used in various chemical syntheses due to its unique structural properties. This compound is a solid at room temperature and requires storage in a dark, dry place at temperatures between 2-8°C to maintain its purity, which is typically around 95% .
Hazard Information
-
Signal Word: Warning
-
Hazard Statements: H302, H315, H319, H335
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
Synthesis and Applications
2-Ethynyl-5-phenylthiophene can be synthesized through various methods, including cross-coupling reactions such as the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst. This compound is valuable in organic synthesis due to its ethynyl group, which can undergo further reactions to form complex molecules.
| Synthesis Method | Description |
|---|---|
| Sonogashira Coupling | Reaction of terminal alkyne with aryl halide using Pd catalyst. |
| Suzuki-Miyaura Coupling | Reaction of aryl boronic acid with aryl halide using Pd catalyst. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume